molecular formula C13H20N4O3S B2498963 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 1797303-85-5

1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No. B2498963
M. Wt: 312.39
InChI Key: ONPGTOSSKHLSJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone" often involves the use of sulfonyl-1,2,3-triazoles as synthons for heterocyclic compounds. These precursors can be obtained through copper-catalyzed azide-alkyne cycloaddition and are known for their versatility in synthetic chemistry, enabling the introduction of nitrogen atoms into various heterocycles, a key step in creating complex structures including azetidines and triazoles (Zibinsky & Fokin, 2013).

Molecular Structure Analysis

Structural analysis of compounds similar to "1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone" often involves spectroscopic techniques. For example, synthesized compounds are characterized using infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide insights into the molecular geometry, confirm the presence of specific functional groups, and help deduce the electronic structure of the molecule (Govindhan et al., 2017).

Scientific Research Applications

Organocatalytic Synthesis

One of the significant applications of compounds related to 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is in the organocatalytic synthesis of triazoles. The organocatalytic azide-ketone [3+2] cycloaddition process is utilized to synthesize 1,5-disubstituted 4-thio-1,2,3-triazoles and 1,5-disubstituted 1,2,3-triazoles. These compounds have a wide range of synthetic and medicinal applications due to their high rate and selectivity, solvent-free conditions, and excellent yields (Ramachary et al., 2015).

Synthesis of Sulfonamide Rings and Derivatives

Sulfonamide rings and their derivatives, which are crucial components in several naturally occurring alkaloids, are synthesized using compounds structurally similar to the given chemical. These derivatives showcase significant biological and pharmacological potencies (Jagannadham et al., 2019).

Catalyst in Asymmetric Synthesis

These compounds are also used as ligands in catalytic asymmetric synthesis. For instance, azole derivatives of 2-aminocyclohexanecarboxylic acid, related to the given chemical structure, act as bidentate ligands in metal-mediated catalytic asymmetric synthesis (Wipf & Wang, 2002).

Creation of Heterocyclic Compounds

Another application is in the creation of heterocyclic compounds, where sulfonyl-1,2,3-triazoles serve as convenient synthones. These compounds are valuable in both synthetic and medicinal chemistry due to their ability to introduce a nitrogen atom into various heterocycles (Zibinsky & Fokin, 2013).

Solid-Phase Synthesis of Oxazolidinones

The solid-phase synthesis of oxazolidinones, which are crucial for antibiotic activity, also utilizes related chemical structures. This process involves attaching a 1,2-diol to immobilized sulfonyl chloride, followed by selective activation and cycloelimination (Holte et al., 2001).

Safety And Hazards

Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies would likely focus on its pharmacological properties and potential therapeutic applications.


properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c18-13(8-17-10-14-9-15-17)16-6-12(7-16)21(19,20)11-4-2-1-3-5-11/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPGTOSSKHLSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

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